molecular formula C17H25BClNO3 B12990375 N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12990375
M. Wt: 337.6 g/mol
InChI Key: KWWKBBCLVSFZSR-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to participate in various chemical reactions due to its functional groups. The boron-containing dioxaborolane ring is particularly reactive in coupling reactions, facilitating the formation of biaryl compounds. The pivalamide group provides stability and influences the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its combination of a boron-containing dioxaborolane ring and a pivalamide group. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications. Its ability to undergo coupling reactions efficiently sets it apart from other similar compounds .

Properties

Molecular Formula

C17H25BClNO3

Molecular Weight

337.6 g/mol

IUPAC Name

N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-11(9-8-10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)

InChI Key

KWWKBBCLVSFZSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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